molecular formula C20H14Cl4O B188423 (2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone CAS No. 42426-37-9

(2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone

Cat. No. B188423
CAS RN: 42426-37-9
M. Wt: 412.1 g/mol
InChI Key: QGRADUQJYBJJER-DCIPZJNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone, commonly known as DBCC, is a chemical compound that has been widely used in scientific research due to its unique properties. DBCC is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is a highly lipophilic compound that can easily penetrate cell membranes and interact with intracellular targets.

Mechanism Of Action

The mechanism of action of DBCC is based on its ability to interact with intracellular targets, including proteins and lipids. DBCC can bind to the hydrophobic pockets of proteins and induce conformational changes that affect their function. It can also intercalate into the lipid bilayer of cell membranes and alter their fluidity and permeability.

Biochemical And Physiological Effects

DBCC has been shown to induce oxidative stress and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been shown to modulate the activity of ion channels and transporters, leading to changes in membrane potential and ion homeostasis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DBCC in lab experiments is its high sensitivity and specificity for detecting protein-protein interactions and lipid peroxidation. However, its lipophilic nature can also lead to non-specific binding and interference with cellular processes. Furthermore, its toxicity and potential side effects need to be carefully evaluated before using it in vivo.

Future Directions

There are several future directions for DBCC research, including the development of new derivatives with improved properties, the exploration of its potential as a therapeutic agent for cancer and other diseases, and the application of its fluorescent properties in advanced imaging techniques. Additionally, the use of DBCC in combination with other compounds could lead to synergistic effects and enhanced therapeutic outcomes.

Scientific Research Applications

DBCC has been extensively used in scientific research as a fluorescent probe for detecting protein-protein interactions, membrane fluidity, and lipid peroxidation. It has also been used as a photosensitizer for photodynamic therapy and as a fluorescent dye for imaging biological systems.

properties

CAS RN

42426-37-9

Product Name

(2E,6E)-2,6-bis(2,6-dichlorobenzylidene)cyclohexanone

Molecular Formula

C20H14Cl4O

Molecular Weight

412.1 g/mol

IUPAC Name

(2E,6E)-2,6-bis[(2,6-dichlorophenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C20H14Cl4O/c21-16-6-2-7-17(22)14(16)10-12-4-1-5-13(20(12)25)11-15-18(23)8-3-9-19(15)24/h2-3,6-11H,1,4-5H2/b12-10+,13-11+

InChI Key

QGRADUQJYBJJER-DCIPZJNNSA-N

Isomeric SMILES

C1C/C(=C\C2=C(C=CC=C2Cl)Cl)/C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/C1

SMILES

C1CC(=CC2=C(C=CC=C2Cl)Cl)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C1

Canonical SMILES

C1CC(=CC2=C(C=CC=C2Cl)Cl)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

(76) Cyclohexanone (10 mmol), 60 ml of ethanol, and 2,6-dichlorobenzaldehyde (20 mmol) were used. The reaction stirred for 4 hours. A solid formed and was filtered. Recrystallization from ethanol yielded 3.24 g (78.6%) of bright-yellow flakes: mp 185.0-186.0° C. (lit. mp 183° C., Smith et al., supra). 1H NMR (250 MHz) δ 7.60 (s, 2H), 7.37-7.18 (m, 6H), 2.45 (t, 4H), 1.73 (p, 2H); 13C NMR (62.7 MHz) 188.2, 140.3, 134.6, 134.4, 132.4, 129.6, 128.1, 28.4, 22.1 ppm.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

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